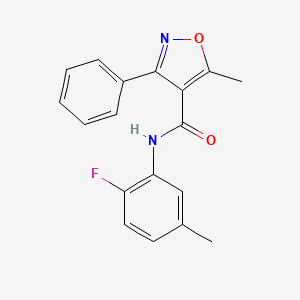

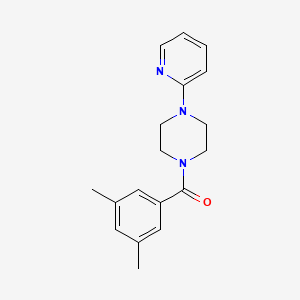

![molecular formula C17H18N2O2 B5772032 N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5772032.png)

N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related chemical compounds often involves the use of acetal formations, protective group strategies, and specific reagent interactions. For example, N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals react with vicinal cis-diols to give cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, which are useful for selective acylation and as temporary protecting groups for vicinal diols (Hanessian & Moralioglu, 1972).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through techniques such as X-ray crystallography, revealing detailed insights into their geometry and intermolecular interactions. For instance, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined, showcasing the importance of molecular structure analysis in understanding the chemical behavior and potential reactivity of such compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide and its analogs illustrate their reactivity and the potential for generating diverse chemical structures. For example, the addition of 4-(N,N-dimethylamino)phenyl cation to norbornene demonstrates the formation of various substituted products, reflecting the compound's reactivity and potential for chemical transformations (Mella, Fagnoni, & Albini, 2004).

Mecanismo De Acción

Target of Action

The primary target of N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide is Plasmepsin-2 , a protein found in the malaria-causing organism Plasmodium falciparum . This protein plays a crucial role in the organism’s survival and proliferation.

Biochemical Pathways

Given its target, it likely impacts pathways related to the survival and proliferation ofPlasmodium falciparum .

Result of Action

The molecular and cellular effects of N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide’s action are primarily seen in its inhibition of Plasmepsin-2 . By inhibiting this protein, the compound disrupts the life cycle of Plasmodium falciparum, potentially preventing the onset of malaria.

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-11-8-12(2)10-14(9-11)17(21)19-16-6-4-15(5-7-16)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMHNOYHSBKHOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5771950.png)

![1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane](/img/structure/B5771961.png)

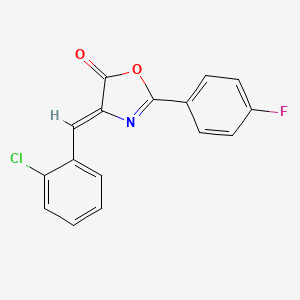

![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5771972.png)

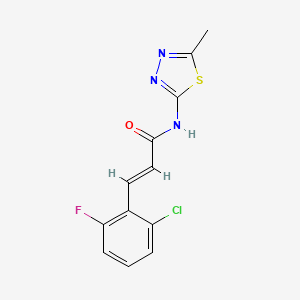

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5771983.png)

![4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide](/img/structure/B5771995.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methoxybenzamide](/img/structure/B5772009.png)

![1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772044.png)

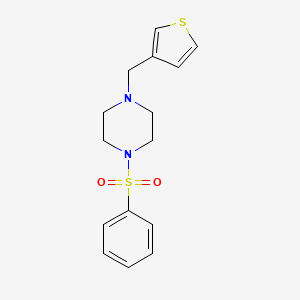

![3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)